Sheng Gelieting

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

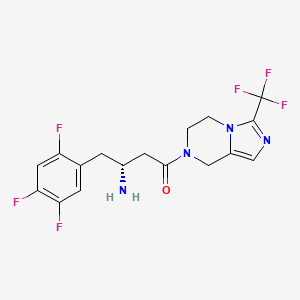

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16F6N4O |

|---|---|

Molecular Weight |

406.33 g/mol |

IUPAC Name |

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one |

InChI |

InChI=1S/C17H16F6N4O/c18-12-6-14(20)13(19)4-9(12)3-10(24)5-15(28)26-1-2-27-11(8-26)7-25-16(27)17(21,22)23/h4,6-7,10H,1-3,5,8,24H2/t10-/m1/s1 |

InChI Key |

AAOHXMMVWCGBJI-SNVBAGLBSA-N |

Isomeric SMILES |

C1CN2C(=CN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N |

Canonical SMILES |

C1CN2C(=CN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Gelatin-Based Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Gelatin, a natural biopolymer derived from the partial hydrolysis of collagen, has emerged as a important material in the biomedical field.[1] Its inherent biocompatibility, biodegradability, non-immunogenicity, and capacity to promote cell adhesion make it an ideal candidate for creating hydrogels.[2][3] Gelatin-based hydrogels are three-dimensional, cross-linked polymeric networks that can absorb and retain large amounts of water or biological fluids.[2][3] These properties, akin to the native extracellular matrix, have led to their extensive use in applications ranging from drug delivery and tissue engineering to wound healing and regenerative medicine.[4][5]

This guide provides an in-depth overview of the core methodologies for synthesizing and characterizing gelatin-based hydrogels, offering detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in their development and application.

Synthesis of Gelatin-Based Hydrogels

The stability and mechanical integrity of gelatin hydrogels are highly dependent on the crosslinking method employed, as uncross-linked gelatin dissolves at physiological temperatures.[6] The primary strategies for creating stable gelatin networks are physical and chemical crosslinking.[7]

Synthesis Workflow Overview

The general process for creating and preparing gelatin hydrogels for experimental use follows a logical sequence from polymer preparation to sterilization and pre-conditioning.

Caption: General workflow for gelatin hydrogel synthesis.

Chemical Crosslinking Methods

Chemical crosslinking involves the formation of stable covalent bonds between gelatin chains, resulting in robust and durable hydrogels.[7] This is the most common approach to improving the mechanical properties of gelatin.[1]

Caption: Mechanism of chemical crosslinking in gelatin.

1.2.1. Glutaraldehyde (GTA) Crosslinking

GTA is a widely used "non-zero-length" crosslinker that reacts with amine groups (e.g., lysine) on adjacent gelatin chains.[1]

Experimental Protocol

-

Prepare a desired concentration of gelatin solution (e.g., 3.0% - 7.5% w/v) by dissolving food-grade gelatin type A in sterile milli-Q water at 40°C with constant stirring for 30 minutes.[8]

-

While stirring at a reduced speed (e.g., 80 RPM), add a 25% glutaraldehyde (GTA) solution dropwise to achieve the desired final concentration (e.g., 1.0% - 5.0% w/w relative to gelatin).[8]

-

Maintain the reaction in a water bath at 40°C for 2 hours, ensuring the pH remains between 6.5 and 6.8.[8]

-

Cast the resulting solution into a mold and allow it to set.

-

Thoroughly wash the resulting hydrogel with a suitable buffer (e.g., PBS) or 70% ethanol to remove any unreacted, cytotoxic GTA.[9]

1.2.2. Genipin Crosslinking

Genipin is a natural crosslinker derived from the gardenia fruit, exhibiting significantly lower cytotoxicity than glutaraldehyde.

Experimental Protocol

-

Dissolve gelatin powder (e.g., 3%, 6%, or 9% w/v) in a genipin solution (e.g., 10mM, 20mM, or 40mM).[9]

-

Maintain the mixture at 40°C with moderate stirring until the crosslinking process begins, which is visibly indicated by the solution turning blue.[9]

-

Cast the polymer solution into the desired mold and leave it at room temperature for 24 hours to ensure complete polymerization.[9]

-

Immerse the formed hydrogels in 70% ethanol for sterilization and to remove excess genipin, followed by three washes with PBS.[9]

-

Before cell seeding, culture the sterilized hydrogels in cell culture medium for 24 hours in an incubator.[9]

1.2.3. EDC/NHS "Zero-Length" Crosslinking

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) facilitates the formation of an amide bond between the carboxyl and amine groups of gelatin chains without being incorporated into the final structure.[1]

Experimental Protocol

-

Prepare a 20% (w/v) gelatin solution by dissolving gelatin in distilled water at 50°C for 30 minutes.[1]

-

In separate beakers, prepare aqueous solutions of EDC and NHS (a common molar ratio is 1:5 EDC to NHS).[1]

-

Mix the gelatin solution with the desired amount of EDC/NHS solution.[1]

-

Adjust the final volume with distilled water to achieve the target gelatin concentration.

-

Cast the solution into molds and allow the crosslinking reaction to proceed, typically for several hours at room temperature or 4°C.

-

Wash the resulting hydrogels extensively with distilled water and PBS to remove by-products like urea.[10]

Physical Crosslinking Methods

Physical crosslinking relies on non-covalent interactions, such as hydrogen bonds or physical entanglements, induced by environmental changes like temperature. These methods avoid the use of potentially toxic chemical reagents.[7]

1.3.1. Cryogelation (Freeze-Thawing)

This method involves freezing a gelatin solution, which causes ice crystals to form. As the ice crystals grow, gelatin chains are concentrated in the unfrozen regions, promoting the formation of physical crosslinks. Subsequent thawing melts the ice, leaving a porous, interconnected network.

Experimental Protocol

-

Prepare a chemically cross-linked gelatin hydrogel solution (a light initial crosslinking is often necessary to maintain structure).[11]

-

Place the hydrogel in a cryo-unit and subject it to a controlled freezing process. The cooling rate and final temperature will influence pore size.[11]

-

Once frozen, transfer the sample to a lyophilizer (freeze-dryer) to sublimate the ice crystals, leaving behind a porous scaffold.[11]

-

The resulting cryogel can be rehydrated in a buffer or cell culture medium before use.

Characterization of Gelatin-Based Hydrogels

Thorough characterization is essential to ensure a hydrogel meets the requirements for its intended application. This involves assessing its physical, chemical, and biological properties.

Characterization Workflow

A systematic approach to characterization ensures that all critical parameters of the synthesized hydrogel are evaluated.

Caption: Workflow for hydrogel characterization.

Physical Characterization

2.2.1. Swelling Behavior

The ability of a hydrogel to absorb and retain water is a fundamental property that influences nutrient transport, drug release, and degradation.[12]

Experimental Protocol

-

Prepare hydrogel samples of a known initial dry weight (Wd).

-

Immerse the samples in a relevant aqueous solution (e.g., PBS at pH 7.4, or acidic solutions) at a specific temperature (e.g., 37°C).[8][13]

-

At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

-

Continue until the weight remains constant, indicating equilibrium swelling.

-

Calculate the swelling ratio or degree of swelling (DS) using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

2.2.2. Mechanical Properties

Mechanical testing determines the stiffness, strength, and viscoelastic behavior of the hydrogel, which are critical for applications in tissue engineering.

Experimental Protocol (Compression Testing)

-

Prepare cylindrical hydrogel samples of uniform dimensions.[14]

-

Use a texture analyzer or universal testing machine equipped with a compression platen.[8]

-

Apply a compressive force at a constant speed (e.g., 0.5 mm/s) to a set distance or until failure.[8]

-

Record the force-displacement data to generate a stress-strain curve.

-

The compressive modulus (Elastic Modulus) is calculated from the initial linear region of the stress-strain curve.

Experimental Protocol (Rheology)

-

Place a pre-formed hydrogel sample onto the plate of a rheometer.[15]

-

Perform a frequency sweep test at a constant strain within the linear viscoelastic range to determine the storage modulus (G') and loss modulus (G'').[14][15]

-

Perform a strain sweep (amplitude sweep) at a constant frequency to identify the linear viscoelastic region.[15]

-

A time sweep experiment can be used to monitor the gelation process in real-time.[15]

2.2.3. Morphological Analysis (Scanning Electron Microscopy - SEM)

SEM is used to visualize the surface and internal porous structure of the hydrogel.[15]

Experimental Protocol

-

Freeze-dry (lyophilize) the hydrogel samples to remove water while preserving the porous structure.

-

Fracture the dried samples (e.g., in liquid nitrogen) to expose the internal cross-section.

-

Mount the samples on SEM stubs and sputter-coat them with a conductive material (e.g., gold or platinum).

-

Image the samples using an SEM to analyze pore size, interconnectivity, and overall architecture.[15]

Chemical Characterization

2.3.1. Degree of Functionalization (DoF) / Crosslinking

Quantifying the extent of chemical modification or crosslinking is crucial as it directly impacts the hydrogel's mechanical properties and stability.[16][17]

Experimental Protocol (Ninhydrin Assay)

-

The ninhydrin assay quantifies the number of free primary amine groups remaining after a crosslinking reaction.[18]

-

Prepare a standard curve using known concentrations of unmodified gelatin.[18]

-

React a known amount of the lyophilized, cross-linked hydrogel with a ninhydrin solution. The reaction is typically carried out at an elevated temperature (e.g., 70°C for 30 minutes).[17]

-

Measure the absorbance of the resulting purple-colored product at 570 nm using a spectrophotometer.[18]

-

Compare the absorbance of the sample to the standard curve to determine the concentration of remaining free amines. The degree of crosslinking is inversely proportional to this value.

Biological Characterization

2.4.1. In Vitro Degradation

This assay measures the rate at which the hydrogel breaks down, which is vital for drug delivery and tissue regeneration applications.

Experimental Protocol

-

Determine the initial dry weight (Wi) of the hydrogel samples.

-

Incubate the samples at 37°C in a relevant biological medium, such as PBS or a solution containing a specific enzyme (e.g., collagenase or hyaluronidase).[14]

-

At various time points, remove the samples, wash them with distilled water, lyophilize them, and record the final dry weight (Wf).

-

Calculate the percentage weight reduction to determine the degradation rate.[15] Weight Loss (%) = [(Wi - Wf) / Wi] x 100

2.4.2. Biocompatibility and Cytotoxicity

These assays are essential to ensure the hydrogel and its degradation products are not harmful to cells.[10]

Experimental Protocol (Indirect Test using Eluates)

-

Incubate the sterilized hydrogel samples in a cell culture medium for a specified period (e.g., 24, 48 hours) to create an eluate (extract).

-

Culture a specific cell line (e.g., 3T3 fibroblasts) in a 96-well plate.[19]

-

Replace the standard culture medium with the prepared eluate and incubate.

-

Assess cell viability using a metabolic assay such as MTT, MTS, or AlamarBlue. According to ISO 10993, cell viability above 70% is considered non-cytotoxic.[10]

Experimental Protocol (Direct Contact Test)

-

Seed cells directly onto the surface of the sterilized hydrogel scaffold.[10]

-

After a period of incubation (e.g., 48 hours), stain the cells with viability dyes (e.g., DAPI for nuclei and phalloidin for cytoskeleton) to visualize cell adhesion and morphology.[10]

2.4.3. Hemocompatibility

For blood-contacting applications, it is crucial to assess the hydrogel's interaction with blood components.

Experimental Protocol

-

Incubate the hydrogel material with a diluted solution of fresh blood.

-

After a set time, centrifuge the samples to pellet the intact red blood cells.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to quantify the amount of hemoglobin released from lysed cells.

-

A hemolysis percentage of less than 5% generally indicates that the material is highly hemocompatible.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on gelatin-based hydrogels, providing a comparative reference for different formulations and crosslinking methods.

Table 1: Mechanical Properties of Gelatin Hydrogels

| Gelatin Source / Type | Crosslinker | Gelatin Conc. (% w/v) | Crosslinker Conc. | Elastic Modulus (E) | Reference |

|---|---|---|---|---|---|

| Porcine Skin (Type A) | Glutaraldehyde (GTA) | 7.5% | 5.0% (w/w) | ~1 N (Breaking Force) | [8] |

| Porcine Skin (Type A) | N,N'-methylenebis(acrylamide) (MBA) | - | - | ~25-30 kPa | [20] |

| Bovine Skin (Type B) | N,N'-methylenebis(acrylamide) (MBA) | - | - | ~5-10 kPa | [20] |

| Cold Water Fish | N,N'-methylenebis(acrylamide) (MBA) | - | - | ~15-20 kPa | [20] |

| Upy-functionalized | Supramolecular | - | - | 318% (Failure Strain) |[21] |

Table 2: Swelling Properties of Gelatin Hydrogels

| Gelatin Conc. (% w/v) | Crosslinker | Crosslinker Conc. (% w/w) | Medium | Swelling Degree | Reference |

|---|---|---|---|---|---|

| 3.0% | Glutaraldehyde (GTA) | 1.0% | pH 7.4, 37°C | ~1600% | [8] |

| 5.0% | Glutaraldehyde (GTA) | 1.0% | pH 7.4, 37°C | ~1200% | [8] |

| 7.5% | Glutaraldehyde (GTA) | 1.0% | pH 7.4, 37°C | ~800% | [8] |

| 7.5% | Glutaraldehyde (GTA) | 5.0% | pH 7.4, 37°C | ~500% |[8] |

Table 3: Biocompatibility of Gelatin Hydrogels

| Hydrogel Type | Crosslinker | Cell Line | Assay | Result (Cell Viability) | Reference |

|---|---|---|---|---|---|

| Gelatin-poly(2-ethyl-2-oxazoline) | - | 3T3 Fibroblasts | In-vitro cytotoxicity | Improved vs. GTA | [19] |

| Gelatin-glyoxylic acid | - | 3T3 Fibroblasts | In-vitro cytotoxicity | Improved vs. GTA | [19] |

| Gelatin-Alginate | EDC | Mouse Pre-adipocytes | AlamarBlue™ | > 100% | [10] |

| Gelatin | EDC | Rat Iris Pigment Epithelial | LDH, Cytotoxicity | Lower cytotoxicity vs. GTA | [22] |

| Gelatin | Glutaraldehyde (GTA) | Rat Iris Pigment Epithelial | LDH, Cytotoxicity | Higher cytotoxicity vs. EDC |[22] |

References

- 1. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Review on Gelatin Based Hydrogels for Medical Textile Applications - ProQuest [proquest.com]

- 4. Gelatin-based hydrogels for biomedical applications | MRS Communications | Cambridge Core [cambridge.org]

- 5. [PDF] Gelatin-based hydrogels for biomedical applications | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. alfachemic.com [alfachemic.com]

- 8. Formulation and Characterization of Gelatin-Based Hydrogels for the Encapsulation of Kluyveromyces lactis—Applications in Packed-Bed Reactors and Probiotics Delivery in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gelatin Hydrogels Synthesis [bio-protocol.org]

- 10. Gelatin-Based Polymers Can Be Processed to Highly Resilient Biocompatible Porous Hydrogel Scaffolds for Soft Tissue Regeneration Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Quantification of fractional and absolute functionalization of gelatin hydrogels by optimized ninhydrin assay and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of fractional and absolute functionalization of gelatin hydrogels by optimized ninhydrin assay and 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Gelatin hydrogels: enhanced biocompatibility, drug release and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. re.public.polimi.it [re.public.polimi.it]

- 21. Synthesis and fabrication of gelatin-based elastomeric hydrogels through cosolvent-induced polymer restructuring - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09084D [pubs.rsc.org]

- 22. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

"mechanism of action of gelatin in tissue engineering"

An In-depth Technical Guide to the Mechanism of Action of Gelatin in Tissue Engineering

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Gelatin, a natural polymer derived from the partial hydrolysis of collagen, has emerged as a cornerstone biomaterial in the field of tissue engineering. Its widespread adoption is attributed to a unique combination of biocompatibility, biodegradability, low immunogenicity, and its intrinsic ability to mimic the native extracellular matrix (ECM).[1][2] This guide provides a comprehensive technical overview of gelatin's core mechanisms of action, focusing on how it physically and biochemically interacts with cellular environments to promote tissue regeneration. We will explore its role in facilitating cell adhesion and signaling, its degradation profile, and its function as a reservoir for therapeutic molecules. This document consolidates key quantitative data, details critical experimental protocols, and visualizes complex biological and experimental processes to serve as a vital resource for professionals in the field.

Core Mechanisms of Action

Gelatin's efficacy in tissue engineering is not monolithic; it arises from a synergistic interplay of several key properties that create a favorable microenvironment for cellular growth and tissue formation.

Biocompatibility and Structural Mimicry

Derived from collagen, the most abundant protein in the mammalian ECM, gelatin provides a natural and biocompatible substrate for cells.[3][4] Its porous, three-dimensional structure, achievable through fabrication techniques like freeze-drying or electrospinning, effectively mimics the native ECM.[1] This physical scaffolding is crucial for:

-

Cellular Infiltration and Anchorage: The interconnected pores allow cells to migrate into and populate the scaffold.

-

Nutrient and Oxygen Transport: The porous network facilitates the diffusion of essential nutrients and oxygen to encapsulated cells while enabling the removal of metabolic waste products.[5]

-

Mechanical Support: The scaffold provides a temporary physical support structure for the developing tissue, which is critical in load-bearing applications like bone and cartilage engineering.[5]

Cell Adhesion, Proliferation, and Signaling

A primary mechanism of action for gelatin is its ability to directly engage with cells and influence their behavior. This is largely mediated by the presence of the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence, a cell recognition motif inherited from its parent molecule, collagen.[6][7]

The RGD sequence acts as a ligand for integrin receptors on the cell surface (e.g., α5β1, αvβ3).[8] This RGD-integrin binding initiates a cascade of intracellular events:

-

Integrin Clustering and Focal Adhesion Formation: Ligand binding causes integrins to cluster, forming focal adhesions—complex structures that physically link the ECM to the cell's internal actin cytoskeleton.[9]

-

Activation of Signaling Pathways: This clustering activates key signaling proteins, most notably Focal Adhesion Kinase (FAK).[10][11]

-

Downstream Signaling: Activated FAK triggers downstream pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which are critical for regulating cell adhesion, migration, proliferation, and differentiation.[9][11]

In osteogenesis, gelatin-based scaffolds have also been shown to activate the Wnt/β-catenin signaling pathway . The mechanical properties of the scaffold can influence the activation of this pathway, where the nuclear translocation of β-catenin drives the expression of key osteogenic transcription factors like Runx2.[12][13][14]

Biodegradability and Resorption

Gelatin is biodegradable, meaning it can be broken down and resorbed by the body over time. This is a critical feature, as the ideal scaffold should degrade at a rate that matches the formation of new tissue, gradually transferring mechanical load to the regenerating tissue.[1][15]

Degradation is primarily enzymatic, carried out by matrix metalloproteinases (MMPs) , such as collagenase, which are naturally present in the body.[1][16] The rate of degradation is a tunable property that can be precisely controlled through crosslinking . Increasing the crosslinking density makes the gelatin matrix more resistant to enzymatic breakdown, thereby extending its functional lifespan.[1][16][17]

Controlled Release of Bioactive Molecules

The porous hydrogel structure of gelatin makes it an excellent carrier for the controlled delivery of therapeutic agents, such as growth factors (e.g., bFGF, VEGF, TGF-β1) and drugs.[7][18][19] The release mechanism is twofold:

-

Diffusion: Encapsulated molecules can diffuse out of the hydrogel network.

-

Degradation-Mediated Release: As the gelatin matrix is enzymatically degraded, entrapped molecules are released in a controlled, sustained manner.[18][19][20]

This localized and sustained delivery of growth factors can significantly enhance tissue regeneration by recruiting host cells and stimulating processes like angiogenesis and cell differentiation.[18] The electrostatic interactions between the gelatin (which can be acidic or basic) and the charged growth factors also play a role in retention and release kinetics.[18][20]

Quantitative Data Summary

The physical and biological properties of gelatin scaffolds can be quantified to allow for comparison and optimization. The following tables summarize key performance metrics reported in the literature.

Table 1: Mechanical Properties of Gelatin-Based Scaffolds

| Scaffold Composition / Condition | Compressive Modulus (kPa) | Tensile Strength (MPa) | Elongation at Break (%) | Citation(s) |

| 5% GelMA Hydrogel | ~10 | - | - | [1] |

| 10% GelMA Hydrogel | ~45 | - | - | [1] |

| 15% GelMA Hydrogel | ~90 | - | - | [5] |

| 20% GelMA Hydrogel | ~120 | - | - | [1] |

| Gelatin Scaffold (Physical Crosslinking) | - | ~1.94 | 155 | [21] |

| Gelatin/OGG/CaCl₂ Scaffold | - | ~2.4 | 197.5 | [21] |

| Gelatin:Titanate (80:20) Scaffold | 30.57 | - | - | [22] |

GelMA: Gelatin Methacryloyl; OGG: Oxidized Gellan Gum

Table 2: Degradation and Swelling Properties of Gelatin Scaffolds

| Scaffold Composition / Condition | Degradation Profile | Swelling Ratio (%) | Porosity (%) | Citation(s) |

| 5% GelMA Hydrogel | Complete degradation in < 3 days (in collagenase) | ~1500 | - | [1] |

| 20% GelMA Hydrogel | ~75% weight loss after 56 days (in collagenase) | ~500 | - | [1] |

| Gelatin Scaffold (Physical Crosslinking) | 39.9% weight loss after 28 days | - | 82.5 | [21] |

| Gelatin/CaCl₂ Scaffold | 32.7% weight loss after 28 days | - | 74.0 | [21] |

| Gelatin/OGG/CaCl₂ Scaffold | 29.3% weight loss after 28 days | - | 63.1 | [21] |

| Gelatin:Titanate (100:0) | - | 23.0 | 67-85 | [22] |

| Gelatin:Titanate (80:20) | - | 85.4 | 67-85 | [22] |

Table 3: Cell Viability and Growth Factor Release

| Scaffold / Condition | Assay / Molecule | Result | Citation(s) |

| Gelatin-Chitosan Composite | MTT Assay (BMMSCs) | Cell viability up to 90% at 25% gelatin concentration | [2] |

| Gelatin/HA Hydrogels (Varying Ratios) | Live/Dead Assay (mGRPs) | Cell viability increased with higher gelatin content | [23] |

| Acidic Gelatin Hydrogel | bFGF & TGF-β1 Release | ~20% released in first 40 mins (in vitro, no degradation) | [18][20] |

| HA-GM Hydrogel | BSA Release | >70% released after 1 day | [7] |

BMMSC: Bone Marrow Mesenchymal Stem Cell; mGRP: Mouse Glial Restricted Progenitor; HA: Hyaluronic Acid; bFGF: basic Fibroblast Growth Factor; TGF-β1: Transforming Growth Factor-beta 1; BSA: Bovine Serum Albumin

Key Experimental Protocols

Reproducibility in tissue engineering relies on well-defined experimental procedures. The following are detailed methodologies for common techniques used in the fabrication and evaluation of gelatin scaffolds.

Protocol: Fabrication of Porous Gelatin Scaffold via Freeze-Drying

This protocol describes the creation of a porous 3D gelatin scaffold using lyophilization.

-

Preparation of Gelatin Solution:

-

Prepare a desired weight/volume (e.g., 5% w/v) gelatin solution by dissolving gelatin powder in deionized water or phosphate-buffered saline (PBS).

-

Heat the solution to 40-50°C and stir until the gelatin is completely dissolved.

-

-

Molding:

-

Pour the warm gelatin solution into a mold of the desired shape and size (e.g., a 24-well plate or a custom Teflon mold).

-

-

Freezing:

-

Transfer the mold to a freezer and freeze the solution at a controlled temperature (e.g., -20°C or -80°C) for at least 12-24 hours. The freezing temperature influences the final pore size of the scaffold.[24]

-

-

Lyophilization (Freeze-Drying):

-

Crosslinking (Optional but Recommended):

-

Proceed with a crosslinking protocol (see Protocol 3.2) to stabilize the scaffold and prevent it from dissolving at physiological temperatures.

-

Protocol: EDC-NHS Crosslinking of Gelatin Scaffolds

This protocol uses a "zero-length" chemical crosslinker to form stable amide bonds between gelatin chains, enhancing mechanical properties and controlling degradation.[26]

-

Preparation of Crosslinking Solution:

-

Prepare the crosslinking solution in a non-swelling solvent like 80-90% ethanol to help preserve the scaffold's fibrous morphology.[27][28]

-

Dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the ethanol solution. A common molar concentration is 30-50 mM, often with an EDC to NHS molar ratio of 2.5:1 or 1:1.[27][28]

-

-

Scaffold Immersion:

-

Washing:

-

After crosslinking, remove the scaffolds from the solution and wash them extensively to remove unreacted EDC, NHS, and byproducts (e.g., urea).

-

Perform sequential washes with 50% ethanol, 25% ethanol, and finally, several changes of sterile deionized water or PBS.[28]

-

-

Final Preparation:

-

The crosslinked and washed scaffolds can be used directly in a hydrated state or can be freeze-dried again for long-term storage.

-

Protocol: Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation on a scaffold.

-

Cell Seeding:

-

Sterilize the gelatin scaffolds (e.g., with ethylene oxide or 70% ethanol followed by UV exposure). Place each scaffold into a well of a sterile multi-well culture plate.

-

Seed a known density of cells (e.g., 1x10⁴ to 1x10⁵ cells per scaffold) onto each scaffold in culture medium.

-

Incubate under standard cell culture conditions (37°C, 5% CO₂) for the desired time period (e.g., 1, 3, and 7 days).

-

-

Preparation and Addition of MTT Reagent:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

At the end of the culture period, remove the culture medium from the wells.

-

Add fresh, phenol red-free medium to each well, followed by the MTT stock solution (typically at a 1:10 dilution, e.g., 100 µL of MTT stock in 900 µL of medium).

-

-

Incubation:

-

Incubate the plate at 37°C for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt into purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully aspirate the MTT-containing medium.

-

Add a solubilization solution to each well to dissolve the purple formazan crystals. Common solvents include dimethyl sulfoxide (DMSO) or acidified isopropanol.[3][29]

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[3]

-

-

Spectrophotometric Analysis:

-

Transfer an aliquot (e.g., 100-200 µL) of the colored solution from each well to a 96-well plate.

-

Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

-

Visualization of Pathways and Workflows

Diagram 1: RGD-Integrin Signaling Pathway

Caption: RGD-Integrin signaling cascade initiated by cell attachment to a gelatin scaffold.

Diagram 2: Wnt/β-Catenin Pathway in Osteogenesis

Caption: Wnt/β-catenin pathway promoting osteogenic gene expression.

Diagram 3: General Experimental Workflow

Caption: Workflow for gelatin scaffold fabrication, cell culture, and analysis.

References

- 1. Photocrosslinkable Gelatin Hydrogel for Epidermal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gelatin‐polysaccharide composite scaffolds for 3D cell culture and tissue engineering: Towards natural therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reprocell.com [reprocell.com]

- 4. Frontiers | The degradation of gelatin/alginate/fibrin hydrogels is cell type dependent and can be modulated by targeting fibrinolysis [frontiersin.org]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Controlled Growth Factor Release in 3D-Printed Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3892876A - Process of preparing freeze-dried gelatin - Google Patents [patents.google.com]

- 9. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Wnt/β-Catenin Signaling Pathway Regulates Osteogenesis for Breast Cancer Bone Metastasis: Experiments in an In Vitro Nanoclay Scaffold Cancer Testbed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monitoring the Degradation of Collagen Hydrogels by Collagenase Clostridium histolyticum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Controlled release of growth factors based on biodegradation of gelatin hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Controlled release of growth factors based on biodegradation of gelatin hydrogel | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. scielo.br [scielo.br]

- 25. pubs.acs.org [pubs.acs.org]

- 26. aisberg.unibg.it [aisberg.unibg.it]

- 27. re.public.polimi.it [re.public.polimi.it]

- 28. Crosslinked Silk Fibroin/Gelatin/Hyaluronan Blends as Scaffolds for Cell-Based Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 29. journals.fmsbi.com [journals.fmsbi.com]

Unveiling the Potential: A Technical Guide to Gelatin Sources and Extraction Methods for Biomedical Applications

For Immediate Release

This technical guide provides an in-depth exploration of the diverse sources of biomedical-grade gelatin and the primary methodologies for its extraction. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of traditional and novel gelatin sources, detailed extraction protocols, and comparative data on their physicochemical properties. The guide also delves into the cellular interactions of gelatin-based biomaterials, providing visual representations of key signaling pathways and experimental workflows.

Introduction: The Versatility of Biomedical Gelatin

Gelatin, a derivative of collagen, is a biodegradable and biocompatible polymer widely utilized in biomedical applications, including tissue engineering, drug delivery, and wound healing. Its inherent bioactivity, attributed to the presence of Arg-Gly-Asp (RGD) sequences, promotes cell adhesion and proliferation. Furthermore, its susceptibility to enzymatic degradation by matrix metalloproteinases (MMPs) allows for controlled resorption and tissue remodeling. The physicochemical properties of gelatin, such as gel strength and viscosity, are critically dependent on its source and the extraction method employed, dictating its suitability for specific biomedical applications.

Sources of Biomedical-Grade Gelatin

The primary sources of gelatin for biomedical use are derived from collagen-rich tissues of various animal origins. Concerns regarding zoonotic diseases and cultural restrictions have spurred interest in alternative sources, including marine life and recombinant production systems.

Mammalian Sources

Porcine (pig) and bovine (cow) sources remain the most prevalent for commercial gelatin production. Pigskin is a primary source for Type A gelatin, while bovine hides and bones are typically used for Type B gelatin.[1] These sources offer high gel strength and viscosity, making them suitable for a wide range of applications.

Marine Sources

Fish skins, scales, and bones have emerged as a significant alternative to mammalian gelatin.[2] Gelatin derived from warm-water fish generally exhibits properties more comparable to mammalian gelatin than that from cold-water fish, which tends to have lower gel strength and melting points.[2][3] Marine sources offer the advantage of being free from the risk of bovine spongiform encephalopathy (BSE).

Alternative and Recombinant Sources

To address the limitations of animal-derived gelatin, such as batch-to-batch variability and potential for pathogen transmission, recombinant gelatin has been developed. Produced in systems like yeast (e.g., Pichia pastoris), recombinant gelatin offers a highly consistent and tunable product with a defined molecular weight.[4]

Gelatin Extraction Methodologies

The conversion of insoluble collagen to soluble gelatin is achieved through partial hydrolysis, which can be performed using acid, alkaline, or enzymatic treatments. The chosen method significantly influences the properties of the resulting gelatin.

Acid Extraction (Type A Gelatin)

This method involves pretreating the raw material with an acid solution (e.g., hydrochloric acid, sulfuric acid) to break down the collagen cross-links.[5] The process is relatively short and is typically used for less cross-linked collagen sources like pigskin. The resulting Type A gelatin has an isoelectric point (IEP) in the range of 7.0-9.5.[6]

Alkaline Extraction (Type B Gelatin)

The alkaline process utilizes a prolonged treatment with an alkaline solution, such as calcium hydroxide (lime), to hydrolyze the collagen.[7] This method is suitable for more complex and highly cross-linked collagen from sources like bovine hides and bones.[7] Type B gelatin has an IEP in the range of 4.7-5.3.[6]

Enzymatic Extraction

Enzymatic hydrolysis employs proteases, such as alcalase, collagenase, trypsin, or pepsin, to break down the collagen structure.[8][9] This method offers a milder and more specific extraction process, potentially yielding gelatin with improved functional properties and a higher degree of hydrolysis.[8][10]

Quantitative Comparison of Gelatin Properties

The source and extraction method significantly impact the physicochemical properties of gelatin. The following tables summarize key quantitative data for gelatin from various sources and extraction methods.

Table 1: Gelatin Yield from Various Sources and Extraction Methods

| Source | Extraction Method | Yield (%) | Reference |

| Bovine Hide | Acid Process | 30.77 | |

| Bovine Hide | Alkaline Process | 26.12 | |

| Bovine Bone | Alkaline Process | 23.45 | [11] |

| Porcine Skin | Acid Process | 12.5 | [12] |

| Chicken Skin | Acid Process | 8.19 | [12] |

| Fish Skin (Tilapia) | Enzymatic Method | 19.93 | [13] |

| Fish Scales | Thermal Extraction | 7.16 - 8.21 | [8] |

| Duck Skin | Superheated Steam | Highest among tested methods | [14] |

Table 2: Gel Strength (Bloom) and Viscosity of Gelatin from Different Sources

| Gelatin Source | Type | Bloom Strength (g) | Viscosity (cP) | Reference |

| Porcine Skin | A | 330.57 - 372.95 (pH dependent) | 7.89 | [2] |

| Bovine Skin | B | 193.49 - 251.03 (pH dependent) | - | [2] |

| Carp Skin (Grass Carp) | - | 230.2 | 7.07 | [15] |

| Fish (Cold Water) | - | 50-150 | - | [16] |

| Fish (Warm Water) | - | 150-250 | - | [16] |

| Bovine | - | 200-300 | - | [16] |

| Type A | A | Higher Bloom | Lower Viscosity | [17] |

| Type B | B | Lower Bloom | Higher Viscosity | [17] |

Table 3: Amino Acid Composition of Gelatin from Different Sources (residues/1000 total residues)

| Amino Acid | Porcine Skin | Bovine Skin | Fish Skin (Carp) | Reference |

| Glycine | ~330 | ~330 | ~340 | [3] |

| Proline | ~120 | ~120 | ~100 | [3] |

| Hydroxyproline | ~100 | ~100 | ~70 | [3] |

| Alanine | ~110 | ~110 | ~110 | [3] |

| Glutamic Acid | ~70 | ~70 | ~70 | [3] |

| Arginine | ~50 | ~50 | ~50 | [3] |

| Imino Acids (Pro+Hyp) | 23.7% | 22.91% | 19.16 - 20.86% | [15] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Acid Extraction of Type A Gelatin from Porcine Skin

-

Raw Material Preparation: Fresh porcine skin is cleaned, de-haired, and cut into small pieces (approximately 1-2 cm²).

-

Degreasing: The skin pieces are washed with hot water (70-80°C) to remove excess fat.

-

Acid Treatment: The degreased skin is soaked in a dilute acid solution (e.g., 1-5% sulfuric acid or hydrochloric acid) at a solid-to-liquid ratio of 1:10 (w/v) for 10-18 hours at room temperature.[7][9]

-

Neutralization and Washing: The acid-treated skin is thoroughly washed with water until the pH of the wash water reaches 5-6.

-

Extraction: The swollen skin is then subjected to a series of hot water extractions at progressively increasing temperatures (e.g., 50-60°C, 60-70°C, and 70-80°C), each for 2-4 hours.[5]

-

Filtration and Purification: The resulting gelatin solutions are filtered to remove any insoluble material. The filtrate can be further purified by ion exchange chromatography.

-

Concentration and Drying: The purified gelatin solution is concentrated under vacuum and then dried using methods such as spray-drying or freeze-drying to obtain the final gelatin powder.[7]

Alkaline Extraction of Type B Gelatin from Bovine Bones

-

Raw Material Preparation: Bovine bones are crushed into small pieces (1-2 cm).

-

Degreasing: The bone pieces are treated with hot water and a degreasing agent to remove fat.

-

Demineralization: The degreased bones are soaked in a dilute acid solution (e.g., 4-7% HCl) for several days to remove the mineral content (ossein production).[7][18]

-

Alkaline Treatment (Liming): The ossein is then treated with a saturated lime (calcium hydroxide) solution for several weeks (5-20 weeks) at ambient temperature.[7]

-

Washing and Neutralization: The limed ossein is washed extensively with water to remove excess lime and neutralized with a dilute acid solution to a pH of 5-7.[18]

-

Extraction: The conditioned ossein undergoes a multi-stage hot water extraction, similar to the acid process, with temperatures gradually increasing from 60°C to boiling.[11]

-

Purification and Drying: The extracted gelatin solution is filtered, purified, concentrated, and dried as described for Type A gelatin.[18]

Enzymatic Extraction of Gelatin from Fish Scales

-

Raw Material Preparation: Fish scales are thoroughly washed to remove impurities.

-

Pre-treatment: Non-collagenous proteins are removed by treating the scales with a dilute NaOH solution followed by a dilute HCl solution.[8]

-

Enzymatic Hydrolysis: The pre-treated scales are suspended in distilled water, and a protease enzyme (e.g., bromelain at 0.01% concentration) is added. The mixture is incubated at an optimal temperature and pH for the enzyme (e.g., 45°C, pH 6 for bromelain) for a specific duration (e.g., 2 hours).[8]

-

Enzyme Inactivation: The enzyme is inactivated by heating the mixture (e.g., in a boiling water bath for 5 minutes).[8]

-

Extraction and Filtration: The gelatin is extracted with hot water, and the solution is filtered to remove the remaining solids.[8]

-

Purification and Drying: The gelatin solution is then purified, concentrated, and dried to obtain the final product.

Mandatory Visualizations

Signaling Pathways

The interaction of cells with gelatin-based scaffolds is often mediated by integrin receptors recognizing the RGD sequences within the gelatin structure. This interaction can trigger downstream signaling cascades that influence cell behavior, such as adhesion, proliferation, and differentiation.

Caption: Integrin-mediated signaling on a gelatin scaffold.

Experimental Workflows

A typical workflow for the extraction and characterization of biomedical-grade gelatin involves several key stages, from raw material processing to the analysis of the final product's properties.

Caption: General workflow for gelatin extraction.

Logical Relationships

The selection of a gelatin source and extraction method for a specific biomedical application is a decision-making process based on the desired properties of the final product.

Caption: Decision matrix for gelatin selection.

Conclusion

The selection of an appropriate gelatin source and extraction method is paramount to the successful development of biomedical devices and therapies. This guide has provided a comprehensive overview of the key considerations for researchers and developers in this field. By understanding the interplay between source, extraction, and final properties, the scientific community can continue to innovate and expand the applications of this versatile biopolymer in improving human health.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on Fish Skin-Derived Gelatin: Elucidating the Gelatin Peptides—Preparation, Bioactivity, Mechanistic Insights, and Strategies for Stability Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modified Fish Gelatin as an Alternative to Mammalian Gelatin in Modern Food Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction of gelatin from salmon (Salmo salar) fish skin using trypsin-aided process: optimization by Plackett–Burman and response surface methodological approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5210182A - Extraction process for gelatin - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. nitta-gelatin.com [nitta-gelatin.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization and Development of Gelatin from Cow Bones: Investigation of the Effect of Solvents Used for Soaking Beef Bones [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. yykxjz.ijournals.cn [yykxjz.ijournals.cn]

- 14. researchgate.net [researchgate.net]

- 15. A comparative study on the physical, chemical and functional properties of carp skin and mammalian gelatins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparing Beef, Fish, and Pork Gelatin: What Your Business Needs to Know | Funingpu [fnp-gelatin.com]

- 17. customcollagen.com [customcollagen.com]

- 18. repository.unesa.ac.id [repository.unesa.ac.id]

Unraveling the Triple Helix: A Technical Guide to the Core Structure of Gelatin for Researchers, Scientists, and Drug Development Professionals

An in-depth exploration of the foundational structure of gelatin, this guide delves into the molecular intricacies of the triple helix, its formation, stability, and characterization. Intended for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the critical parameters governing gelatin's unique properties and its application in advanced therapeutic systems.

Introduction: From Collagen to Gelatin's Functional Core

Gelatin, a derivative of collagen, is a widely utilized biopolymer in the pharmaceutical, biomedical, and food industries.[1] Its biocompatibility, biodegradability, and unique thermo-reversible gelling properties make it an invaluable excipient in drug delivery, tissue engineering, and as a stabilizing agent.[1] The foundation of these functional characteristics lies in its ability to form a triple helix structure, a partial renaturation of the original collagen fold.[2] Understanding the dynamics of this triple helix formation, its stability under various conditions, and the methodologies to characterize it are paramount for the rational design of gelatin-based technologies. This guide provides a technical overview of the gelatin triple helix, summarizing key quantitative data, detailing experimental protocols for its analysis, and illustrating the fundamental molecular processes involved.

The Molecular Architecture: From Tropocollagen to Gelatin Chains

Collagen, the precursor to gelatin, is the most abundant protein in mammals, providing structural integrity to connective tissues. Its basic structural unit is tropocollagen, a right-handed triple helix composed of three polypeptide α-chains. These chains are characterized by a repeating Gly-X-Y amino acid sequence, where X is often proline and Y is frequently hydroxyproline.[3] The presence of glycine, the smallest amino acid, at every third position is crucial for the tight packing of the chains into the triple helix.

The conversion of insoluble collagen to soluble gelatin involves a partial hydrolysis process, which disrupts the native triple-helical structure and results in a mixture of single α-chains, as well as β- (two α-chains) and γ- (three α-chains) components. When a warm aqueous solution of gelatin is cooled, these disordered polypeptide chains undergo a conformational transition, partially refolding into the collagen-like triple helix structure. These ordered helical regions act as junction zones, physically crosslinking the gelatin chains to form a three-dimensional network that entraps water, resulting in a gel.[4]

The Coil-to-Helix Transition: Formation and Stabilization of the Triple Helix

The renaturation of the gelatin triple helix is a complex, multi-step process. It is generally accepted to initiate with the formation of a nucleus, which can be an intramolecular or intermolecular association of two or three polypeptide chains. This is the rate-limiting step, followed by a more rapid propagation phase where the remainder of the chains "zip up" into the helical conformation.[1] The stability of the resulting triple helix is primarily governed by hydrogen bonds, with contributions from steric interactions involving proline and hydroxyproline residues.

Several key factors influence the formation and stability of the gelatin triple helix:

-

Temperature: As a thermoreversible process, the coil-to-helix transition is highly dependent on temperature. Cooling a gelatin solution below its gelling temperature (Tg) promotes helix formation, while heating above its melting temperature (Tm) causes the helix to unwind back into a random coil state.

-

pH: The pH of the gelatin solution affects the net charge on the polypeptide chains. At the isoelectric point (pI), the net charge is zero, which can favor protein aggregation and helix formation. At pH values far from the pI, electrostatic repulsion between the chains can hinder the formation of a stable triple helix network.[3][5]

-

Concentration: Gelatin concentration plays a critical role in the gelling process. At very low concentrations, intramolecular interactions may dominate, leading to the formation of single-chain helices that do not contribute to the gel network. Above a critical concentration, intermolecular interactions become more prevalent, facilitating the formation of a continuous three-dimensional gel network.[4]

Quantitative Analysis of Triple Helix Stability

The stability of the gelatin triple helix can be quantified by measuring various physicochemical properties under different conditions. The following tables summarize key quantitative data on the influence of temperature, pH, and concentration on gelatin's structural and rheological properties.

Table 1: Effect of Temperature on Gelatin Properties

| Property | Temperature (°C) | Value | Source |

| Gelling Temperature | 22.84 | Bovine Gelatin | [3] |

| Melting Temperature | 30.5-32.5 | Bovine Gelatin | [3] |

| Gelling Temperature | 14.37 (pH 5), 16.45 (pH 8) | Eel Skin Gelatin | [3] |

| Melting Temperature | 28.53 (pH 5), 29.17 (pH 8) | Eel Skin Gelatin | [3] |

| Gel Fraction | 25 | Increases with temperature | [2] |

| Gel Fraction | 45 | Increases with temperature | [2] |

Table 2: Effect of pH on Gelatin Properties

| Property | pH | Value | Source |

| Gel Strength (g) | 5 | 213.15 | Eel Skin Gelatin[3] |

| Gel Strength (g) | 8 | 214.72 | Eel Skin Gelatin[3] |

| Gel Strength (g) | 5.4 | Increases then decreases around pI | Fish Gelatin[5] |

| Gel Strength (g) | 6.0-9.0 | Non-significant effect | Fish Gelatin-Xanthan Gum[5] |

| Viscosity | Isoelectric Point | Minimum | [4] |

Table 3: Effect of Concentration on Gelatin Properties

| Property | Concentration (%) | Value | Source |

| Viscosity | Increasing | Increases | [4] |

| Gelling Temperature | Increasing | Increases | [6] |

| Melting Temperature | Increasing | Increases | [6] |

Experimental Protocols for Characterization

A variety of analytical techniques are employed to characterize the triple helix structure of gelatin. Detailed methodologies for three key techniques are provided below.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for monitoring the conformational changes in proteins. The triple-helical structure of gelatin gives rise to a characteristic CD spectrum.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of gelatin (e.g., 0.1% w/v) in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.2).[7] Ensure the buffer itself is not optically active.

-

Degas the buffer prior to use to remove dissolved oxygen, which can interfere with measurements at low wavelengths.[8]

-

Filter the gelatin solution to remove any aggregates.

-

Accurately determine the concentration of the gelatin solution.

-

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up and purge for at least 20 minutes.[8][9]

-

Set the desired temperature using the Peltier temperature controller. For studying the native triple helix, a temperature below the gelling point (e.g., 4°C) is typically used. To observe the denatured state, a temperature above the melting point (e.g., 40°C) is used.

-

-

Data Acquisition:

-

Use a quartz cuvette with a suitable path length (e.g., 0.1 cm).[7]

-

Record a baseline spectrum of the buffer solution.

-

Record the CD spectrum of the gelatin sample over the desired wavelength range (e.g., 190-260 nm).

-

Typically, multiple scans (e.g., 3-4) are averaged to improve the signal-to-noise ratio.[7]

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

The CD spectrum of triple-helical gelatin is characterized by a positive peak around 222 nm and a negative peak around 205 nm. The peak at 222 nm is indicative of the triple-helical conformation, while the peak at 205 nm is characteristic of a random coil structure. The magnitude of the peak at 222 nm is proportional to the amount of triple helix content.

-

X-ray Diffraction (XRD)

X-ray diffraction provides information about the degree of crystallinity and the presence of ordered structures within a material. In the case of gelatin, XRD can be used to assess the semi-crystalline nature arising from the formation of triple helices.

Protocol:

-

Sample Preparation (Film Casting):

-

Prepare a gelatin solution of the desired concentration in deionized water by dissolving the gelatin at an elevated temperature (e.g., 60°C).

-

Pour the solution into a petri dish or onto a flat, non-stick surface.

-

Allow the solvent to evaporate slowly at a controlled temperature and humidity to form a uniform film.

-

Carefully peel the dried film from the surface.

-

-

Instrument Setup:

-

Mount the gelatin film onto the sample holder of the X-ray diffractometer.

-

Configure the instrument with the appropriate X-ray source (e.g., Cu Kα radiation) and detector.

-

Set the desired angular range (2θ) for the scan (e.g., 5-40°).

-

-

Data Acquisition:

-

Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

-

Data Analysis:

-

The XRD pattern of a semi-crystalline gelatin film typically shows a broad amorphous halo, upon which sharper diffraction peaks are superimposed.

-

A broad peak around 2θ = 20° is characteristic of the amorphous regions of the gelatin.

-

A sharper peak at a lower 2θ value (around 7-8°) is indicative of the ordered, triple-helical structures. The intensity and sharpness of this peak correlate with the degree of triple helix content.[10][11]

-

Rheology

Rheological measurements are used to characterize the viscoelastic properties of gelatin gels, which are directly related to the formation and strength of the triple helix network.

Protocol:

-

Sample Preparation:

-

Prepare gelatin solutions of varying concentrations in deionized water by dissolving the gelatin at a temperature above its melting point (e.g., 60°C).

-

-

Instrument Setup:

-

Use a rotational rheometer equipped with a temperature-controlled stage (e.g., Peltier plate).

-

Select an appropriate measuring geometry, such as a cone-and-plate or parallel-plate system.

-

Load the hot gelatin solution onto the rheometer plate.

-

-

Data Acquisition (Temperature Sweep):

-

To determine the gelling and melting temperatures, perform a temperature sweep.

-

Cool the sample from a high temperature (e.g., 40°C) to a low temperature (e.g., 10°C) at a controlled cooling rate (e.g., 1°C/min).

-

Subsequently, heat the sample back to the initial high temperature at a controlled heating rate (e.g., 1°C/min).

-

During the temperature sweep, apply a small oscillatory strain at a constant frequency (e.g., 1 Hz) to measure the storage modulus (G') and the loss modulus (G'').

-

The gelling temperature (Tg) is often identified as the point where G' exceeds G'' during cooling. The melting temperature (Tm) is the point where G'' exceeds G' during heating.

-

-

Data Acquisition (Frequency Sweep):

-

To assess the strength and nature of the gel, perform a frequency sweep at a constant temperature (below Tg) and a constant strain within the linear viscoelastic region.

-

A typical gel will exhibit a storage modulus (G') that is significantly higher than the loss modulus (G'') and is relatively independent of frequency.

-

Visualization of Molecular Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key logical relationships and experimental workflows related to the gelatin triple helix.

Caption: Logical flow of the gelatin triple helix renaturation process.

Caption: Experimental workflow for gelatin triple helix characterization.

Conclusion and Future Perspectives

The triple helix is the fundamental structural motif that dictates the physicochemical and functional properties of gelatin. A thorough understanding of its formation, stability, and characterization is essential for the effective utilization of gelatin in advanced applications, particularly in the realm of drug development where controlled release and material properties are critical. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists working with this versatile biopolymer. Future research will likely focus on modifying gelatin at the molecular level to fine-tune the stability and responsiveness of the triple helix, leading to the development of novel "smart" biomaterials with tailored functionalities for targeted drug delivery and regenerative medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. nitta-gelatin.com [nitta-gelatin.com]

- 5. Influences of pH on Gelling and Digestion–Fermentation Properties of Fish Gelatin–Polysaccharide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. health.uconn.edu [health.uconn.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Solubility and Swelling Behavior of Gelatin Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical physicochemical properties of gelatin scaffolds: solubility and swelling. Understanding and controlling these behaviors are paramount for the successful design and application of gelatin-based biomaterials in tissue engineering and drug delivery systems. This document offers a compilation of quantitative data from various studies, detailed experimental protocols for characterization, and a visual representation of the experimental workflow.

Core Concepts: Solubility and Swelling

The efficacy of a gelatin scaffold is intrinsically linked to its interaction with aqueous environments. Solubility dictates the degradation rate and persistence of the scaffold in vivo, influencing the release kinetics of encapsulated drugs and the timing of tissue integration. Uncross-linked gelatin readily dissolves at physiological temperatures, necessitating cross-linking to modulate its stability.

Swelling is the capacity of the hydrogel scaffold to absorb and retain water, which impacts nutrient and oxygen transport to encapsulated cells, waste removal, and the scaffold's mechanical properties. The swelling ratio is a key parameter for evaluating the structural integrity and functional performance of the scaffold.

Factors Influencing Solubility and Swelling

The solubility and swelling of gelatin scaffolds are not intrinsic properties but are highly tunable through the manipulation of several factors during fabrication:

-

Cross-linking: This is the most critical factor. The type and concentration of the cross-linking agent, as well as the cross-linking method, determine the density of the polymer network. Higher cross-linking density generally leads to lower solubility and a reduced swelling ratio.[1][2][3] Common cross-linking strategies include chemical methods (e.g., glutaraldehyde, genipin, carbodiimides like EDC/NHS) and physical methods (e.g., dehydrothermal treatment).[4][5]

-

Gelatin Concentration: Higher concentrations of gelatin in the initial solution typically result in scaffolds with a denser structure, which can lead to decreased swelling capacity.[6]

-

Additives and Composite Materials: The incorporation of other polymers or materials, such as carboxymethylcellulose (CMC), alginate, or bioactive nanoparticles, can significantly alter the swelling and degradation characteristics of the composite scaffold.[7][8]

-

Environmental Conditions: pH, temperature, and the ionic strength of the surrounding medium can influence the swelling behavior of gelatin scaffolds.[9]

Quantitative Data on Swelling and Degradation

The following tables summarize quantitative data on the swelling and degradation (solubility) of gelatin scaffolds under various experimental conditions, extracted from the scientific literature.

Table 1: Effect of Cross-linking on Gelatin Scaffold Properties

| Gelatin Type/Concentration | Cross-linker | Swelling Ratio (%) | Degradation/Weight Loss | Source |

| Not Specified | Genipin (GP) | Not Reported | Dissolved within 2 hours | [2] |

| Not Specified | Dimethyl suberimidate (DMS) | Not Reported | ~90% weight loss after 8 hours | [2] |

| Not Specified | Carbodiimide (EDC) | Not Reported | ~50% weight loss after 8 hours | [2] |

| Not Specified | Dehydrothermal (DHT) + Glutaraldehyde (GA) | Not Reported | <5% mass loss after 7 hours | [2] |

| Not Specified | Dehydrothermal (DHT) + Formaldehyde (FA) | Not Reported | <3% mass loss after 24 hours | [2] |

| Gelatin | EDC/NHS (higher concentration) | Not Reported | Slower degradation compared to lower concentration | [1] |

Table 2: Effect of Composite Material on Gelatin Scaffold Properties

| Scaffold Composition | Swelling Ratio (%) | Degradation/Weight Loss | Source |

| Gelatin/CMC (80:20) | 34.96 ± 1.81 | Completely degraded after 36 hours | [7] |

| Pure Gelatin | 18.82 ± 0.83 | Not specified | [7] |

| Gelatin/CMC (60:40) | 10.55 ± 1.26 | Fast degradation rate | [7] |

| Pure Gelatin | 22.98 | Degraded in 1 hour | [8] |

| Gelatin/Na2Ti3O7 (90:10) | Not Reported | Degraded in 24 hours | [8] |

| Gelatin/Na2Ti3O7 (80:20) | 85.43 | Degraded in 54 hours | [8] |

| Gelatin/Na2Ti3O7 (70:30) | Not Reported | Degraded in 48 hours | [8] |

| Gelatin/Na2Ti3O7 (60:40) | Not Reported | Degraded in 48 hours | [8] |

Experimental Workflow for Characterization

The following diagram illustrates a typical experimental workflow for the characterization of the solubility and swelling behavior of gelatin scaffolds.

References

- 1. The Effect of Carbodiimide Crosslinkers on Gelatin Hydrogel as a Potential Biomaterial for Gingival Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cross-Linking Optimization for Electrospun Gelatin: Challenge of Preserving Fiber Topography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cross-Linking Strategies for Electrospun Gelatin Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aidic.it [aidic.it]

- 8. Gelatin/Na2Ti3O7 Nanocomposite Scaffolds: Mechanical Properties and Characterization for Tissue Engineering Applications [mdpi.com]

- 9. Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers - PMC [pmc.ncbi.nlm.nih.gov]

Biocompatibility and Biodegradability of Gelatin Implants: A Technical Guide

Introduction

Gelatin, a natural polymer derived from the partial hydrolysis of collagen, is a prominent biomaterial in medical and pharmaceutical research. Its inherent properties, including excellent biocompatibility, biodegradability, low immunogenicity, and mimicry of the native extracellular matrix, make it an ideal candidate for a wide range of applications such as tissue engineering, drug delivery, and wound healing.[1][2][3][4] The performance of a gelatin-based implant is critically dependent on two interconnected properties: its biocompatibility, which governs the interaction with the host tissue, and its biodegradability, which determines its resorption rate and functional lifespan.

This technical guide provides an in-depth analysis of the biocompatibility and biodegradability of gelatin implants. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to facilitate a comprehensive understanding of this versatile biomaterial.

Biocompatibility of Gelatin Implants

Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application.[5][6] For gelatin implants, this involves minimal inflammation, absence of cytotoxicity, and constructive interaction with surrounding cells to promote tissue integration and healing.

In Vitro Biocompatibility Assessment

In vitro tests are crucial for the initial screening of a material's biocompatibility.[5] Gelatin-based materials consistently demonstrate high cytocompatibility. Standard assays reveal that cells cultured on or with extracts of gelatin hydrogels maintain high viability, often exceeding 90-95%.[7][8] These tests confirm that the material and its potential leachables are non-toxic to cells. Furthermore, the inherent cell-adhesive properties of gelatin promote the attachment and proliferation of various cell types, including fibroblasts and endothelial cells, which are essential for tissue regeneration.[9][10][11]

In Vivo Host Response and the Role of Macrophages

Upon implantation, a gelatin device elicits a foreign body response (FBR), a process orchestrated primarily by macrophages.[12][13][14] The nature of this response dictates the implant's fate—either successful integration or encapsulation by fibrous tissue. Macrophages at the implant site polarize into different phenotypes, mainly the pro-inflammatory (M1) and the pro-healing/anti-inflammatory (M2) phenotypes.[14][15]

Gelatin generally promotes a favorable M2-dominant response, which is characterized by the secretion of anti-inflammatory cytokines and growth factors that support tissue repair.[16] However, factors such as the cross-linking agent used can influence this response. For instance, residual amounts of cytotoxic cross-linkers like glutaraldehyde can provoke a more severe inflammatory reaction compared to less toxic agents like genipin or enzymatic cross-linkers.[17]

Factors Influencing Biocompatibility

Several factors can modulate the biocompatibility of gelatin implants:

-

Cross-linking Agents: The choice of cross-linker is critical. While effective, agents like glutaraldehyde can leave cytotoxic residues.[17] Newer methods using EDC-NHS, genipin, or enzymatic cross-linkers generally result in improved biocompatibility.[18]

-

Sterilization Method: The sterilization process must ensure sterility without compromising the material's properties or inducing cytotoxicity. Ethylene oxide (EtO) and electron beam irradiation are often preferred over autoclaving, which can significantly degrade the gelatin structure.[12][19][20] Different sterilization methods can significantly impact macrophage gene expression, highlighting the need to consider cellular responses when selecting a method.[12][13]

-

Surface Properties: Surface modifications and topography can influence cell behavior and the host immune response. Micropatterned gelatin surfaces have been shown to modulate macrophage cytokine secretion.[21]

Biodegradability of Gelatin Implants

The biodegradability of gelatin allows it to be gradually replaced by new tissue, making it an ideal material for temporary scaffolds and controlled drug release systems.[22][23][24]

Mechanisms of Degradation

Gelatin degradation in vivo occurs through two primary mechanisms:

-

Enzymatic Degradation: As a protein, gelatin is susceptible to cleavage by various proteases, most notably matrix metalloproteinases (MMPs) like collagenases (MMP-1, MMP-8, MMP-13) and gelatinases (MMP-2, MMP-9).[2][15] These enzymes are secreted by cells, particularly M1-polarized macrophages, at the implant site.[15]

-

Hydrolytic Degradation: The polymer chains can also be broken down by hydrolysis, although this process is generally slower than enzymatic degradation for most gelatin formulations.[2]

Controlling the Degradation Rate

The degradation rate of gelatin implants is not fixed; it is a highly tunable property, primarily controlled by the degree and method of cross-linking.[25][26]

-

Cross-linking Density: A higher number of cross-links per molecule increases the material's resistance to enzymatic attack and swelling, thereby slowing down degradation.[25][26] This is the most significant factor governing the implant's lifespan.

-

Cross-linking Method: Different cross-linking methods (e.g., chemical, physical, enzymatic) create different types of bonds and network structures, which in turn affect degradation.[25][27] For example, dehydrothermal treatment and glutaraldehyde cross-linking produce hydrogels with distinct degradation profiles.[26]

-

Host Environment: The rate of degradation can be accelerated in an inflammatory environment where M1 macrophages are abundant, due to their increased secretion of MMPs.[15]

Data Presentation: Quantitative Summaries

The following tables summarize quantitative data from various studies on the biocompatibility and biodegradability of gelatin implants.

Table 1: Summary of In Vitro Biocompatibility Data for Gelatin Implants

| Assay Type | Cell Line | Gelatin Formulation | Key Quantitative Result | Citation(s) |

|---|---|---|---|---|

| MTT Cytotoxicity | Balb/c 3T3 | Formaldehyde cross-linked gelatin sponge | Found to be non-cytotoxic | [8] |

| MTT Cytotoxicity | T84 human colon cancer cells | Gelatin-based pH-responsive hydrogels | > 94% cell viability after 24h incubation | [7] |

| Cell Viability | Mouse embryonic 3T3 fibroblast | Gelatin modified with poly(2-ethyl-2-oxazoline) | Improved cell viability compared to glutaraldehyde cross-linked gelatin | [17] |

| XTT Cell Proliferation | HT-29 cells | Gelatin-tyramine (G-Tyr) hydrogels | Significant increase in cell proliferation from day 3 to day 7 | [28] |

| CCK-8 Assay | Mouse embryonic fibroblasts | Methacrylated gelatin (GelMA) scaffold | Hydrogel scaffold extract showed no obvious cytotoxicity |[9] |

Table 2: Summary of In Vivo Biodegradability Data for Gelatin Implants

| Animal Model | Gelatin Formulation / Cross-linker | Degradation Time / Rate | Measurement Method | Citation(s) |

|---|---|---|---|---|

| Mice | 125I-labeled gelatin hydrogels (various cross-linkers) | Degradation correlated directly with the number of cross-links | Measurement of remaining radioactivity | [25][26] |

| Nude Mice | Gelatin-based hydrogels (G10_LNCO3 and G10_LNCO8) | Different degradation rates observed based on cross-linking level | Magnetic Resonance Imaging (MRI) to track volume | [2] |

| Diabetic Rats | Gelatin hydrogel for wound healing | Significant reduction in wound area by Day 7 and Day 14 | Quantitative analysis of wound closure | [1] |

| N/A (In Vitro) | PLLA/Gelatin hybrid membranes | 73.7% degradation after 3 weeks for 80% gelatin content | Soaking in PBS at 37 °C | [29][30] |

| N/A (In Vitro) | Genipin cross-linked gelatin | Complete degradation in 24-35 days depending on cross-linking | Immersion in collagenase solution |[31] |

Table 3: Effect of Cross-linking and Sterilization on Gelatin Implant Properties

| Factor / Method | Effect on Degradation Rate | Effect on Mechanical Properties | Biocompatibility Notes | Citation(s) |

|---|---|---|---|---|

| Cross-linker: Glutaraldehyde (GA) | Decreases degradation rate | Increases stiffness | Potential for cytotoxicity from residuals | [17][25] |

| Cross-linker: Genipin | Decreases degradation rate | Increases stiffness | Generally considered highly biocompatible | [15][32] |

| Cross-linker: EDC-NHS | Decreases degradation rate | Increases stiffness | Good biocompatibility | [18] |

| Cross-linker: Dehydrothermal (DHT) | Decreases degradation rate | Increases stiffness | Avoids chemical cross-linker residuals | [26] |

| Sterilization: Autoclaving | Can increase degradation (structure breakdown) | Destructive; significantly reduces mechanical properties | Not suitable for many hydrogels | [12][20] |

| Sterilization: Ethylene Oxide (EtO) | Minimal effect | Minimal effect | Good biocompatibility; effective sterilization | [12][19][20] |

| Sterilization: E-beam Irradiation | Minimal effect | Can increase tensile strength | Good biocompatibility; effective sterilization |[19][33] |

Key Experimental Protocols

Detailed methodologies are essential for reproducibility and comparison across studies. The following are protocols for key experiments cited in this guide.

Protocol: In Vivo Degradability Assessment using Radiolabeled Gelatin

This protocol is based on the methodology described by Kuijpers et al. and Oya et al.[25][26]

-

Preparation of Radiolabeled Gelatin: Gelatin is labeled with Iodine-125 (¹²⁵I) using a suitable method (e.g., chloramine-T method) to a specific activity.

-

Hydrogel Formulation: The ¹²⁵I-labeled gelatin is used to prepare hydrogels with the desired cross-linking method (e.g., glutaraldehyde, DHT) and density. Hydrogels are formed into discs of a specific size.

-

Animal Model: Male BALB/c mice (6-8 weeks old) are used.

-

Implantation: A small dorsal incision is made, and a subcutaneous pocket is created by blunt dissection. A single pre-weighed, sterilized gelatin hydrogel disc is implanted into the pocket. The incision is closed with sutures.

-

Radioactivity Measurement:

-

The total radioactivity of each mouse is measured immediately after implantation using a whole-body gamma counter. This serves as the 100% (Day 0) value.

-

At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), the radioactivity remaining in each mouse is measured again.

-

-

Data Analysis: The percentage of remaining radioactivity is calculated for each time point relative to the initial measurement. The degradation profile is plotted as % radioactivity vs. time.

Protocol: In Vitro Cytotoxicity Assay (Extract Test) - ISO 10993-5

This protocol is a generalized method based on ISO 10993-5 standards and practices.[8][34]

-

Material Preparation: The gelatin implant material is sterilized using the intended final method.

-

Extract Preparation: The material is incubated in a serum-supplemented cell culture medium (e.g., DMEM with 10% FBS) at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours at 37°C. This creates the "extract." A control medium is incubated under the same conditions without the material.

-

Cell Culture: L929 mouse fibroblast cells (or another suitable cell line) are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Exposure: The culture medium is removed from the cells and replaced with the prepared material extract. Control wells receive the control medium. Positive (e.g., latex) and negative (e.g., high-density polyethylene) control extracts are also tested.

-

Incubation: The plate is incubated for another 24-48 hours.

-

Viability Assessment (MTT Assay):

-

The extract medium is removed.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-